![molecular formula C10H7BrClNO B2844586 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one CAS No. 1799476-82-6](/img/structure/B2844586.png)
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one
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Overview
Description
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is a chemical compound with the molecular formula C10H8BrNO . It is also known as 5-Bromoindole-2-carbaldehyde. The compound has a molecular weight of 238.08 g/mol .
Molecular Structure Analysis
The InChI code for 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is 1S/C10H8BrNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is a crystalline compound with a melting point of 219-220°C . It is stable up to 290°C with two-step degradation . The compound is stored at room temperature and is available in powder form .Scientific Research Applications
- GQ-238 exhibits potent antiparasitic activity. It has been effective against worm adults of the Schistosoma mansoni (the causative agent of schistosomiasis) and the protozoan Trypanosoma cruzi in vitro .
- Kinetic studies reveal zero-order thermal degradation kinetics with an activation energy of 144.7 kJ mol^-1 .
Antiparasitic Activity
Solid-State Characterization
Synthesis of Polysubstituted 1,2-Dihydro-3H-Pyrrolo[1,2-a]indol-3-ones
Efficient Synthesis of 2-Arylindoles and Related Compounds
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-1H-indol-2-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWLJYJLIAILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one |
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